

physical and chemical properties of 4-Chloro-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3,5-dinitrobenzonitrile

Cat. No.: B054960

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of **4-Chloro-3,5-dinitrobenzonitrile** (CAS No: 1930-72-9), a key intermediate in various synthetic applications. The information is compiled from established chemical databases and literature, offering a technical resource for laboratory and development settings.

Chemical Identity and Structure

4-Chloro-3,5-dinitrobenzonitrile is an aromatic compound characterized by a central benzene ring substituted with a chloro group, two nitro groups, and a nitrile group. The strong electron-withdrawing nature of the nitro and nitrile groups significantly influences the molecule's reactivity, particularly at the chlorine-substituted carbon.

Identifier	Value
CAS Number	1930-72-9 [1] [2] [3] [4] [5]
IUPAC Name	4-chloro-3,5-dinitrobenzonitrile [2]
Molecular Formula	C ₇ H ₂ ClN ₃ O ₄ [2] [5]
Molecular Weight	227.56 g/mol [2] [3] [4] [5]
Canonical SMILES	C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N [2]
InChI Key	SCGDEDHSPCXGEC-UHFFFAOYSA-N [2] [3]
Synonyms	4-cyano-2,6-dinitrochlorobenzene, 1-chloro-4-cyano-2,6-dinitrobenzene [6]

Physical and Chemical Properties

The compound is typically a yellow powder or crystalline solid at room temperature.[\[3\]](#)[\[7\]](#) It is insoluble in water.[\[1\]](#)[\[4\]](#) A summary of its key physical and computed properties is provided below.

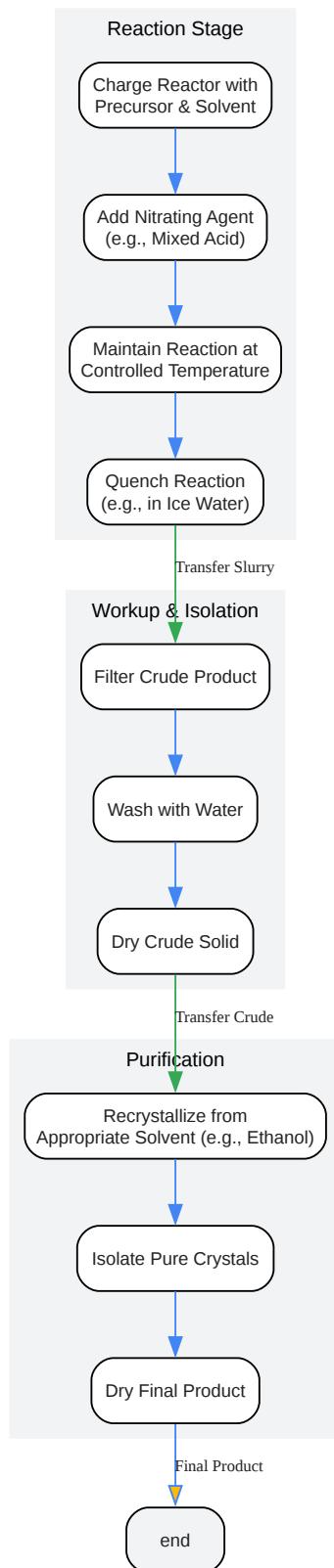
Table 1: Physical and Computed Properties

Property	Value	Source
Physical State	Powder / Crystalline Solid[3]	Experimental
Color	Yellow[7]	Experimental
Melting Point	140.5-141 °C[1][3][4][6]	Experimental
Solubility	Insoluble in water[1][4]	Experimental
Boiling Point	326.3 °C at 760 mmHg	Computed[6]
Density	1.68 g/cm ³	Computed[6]
LogP	3.07448	Computed[6]
Vapor Pressure	0.000217 mmHg at 25 °C	Computed[6]
Refractive Index	1.631	Computed[6]

Reactivity and Chemical Behavior

The chemical behavior of **4-Chloro-3,5-dinitrobenzonitrile** is dominated by the electron-deficient nature of the aromatic ring. The two nitro groups strongly activate the chlorine atom for nucleophilic aromatic substitution (S_nAr). This makes the compound a valuable substrate for synthesizing a variety of derivatives by reacting it with nucleophiles like amines, thiols, or alkoxides.

The generally accepted mechanism for this reaction is a two-step addition-elimination process, as depicted below.


Caption: General mechanism for Nucleophilic Aromatic Substitution (S_nAr) of the title compound.

Experimental Protocols and Synthesis

Synthesis

4-Chloro-3,5-dinitrobenzonitrile can be prepared from related precursors. One documented synthetic route involves the dehydration of 4-Chloro-3,5-dinitrobenzamide.[5] While specific reaction conditions from peer-reviewed sources are not detailed in the provided search results,

a general laboratory workflow for a related synthesis, such as the nitration of a chlorobenzonitrile precursor followed by purification, is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis and purification of an aromatic nitrile.

Applications in Synthesis

This compound serves as a pharmaceutical intermediate.^{[1][4]} For instance, it may be used in the synthesis of 3-nitro-4-thiocyanobenzonitrile.^{[1][4]} Its high reactivity makes it a versatile building block for introducing the 4-cyano-2,6-dinitrophenyl moiety into target molecules.

Spectroscopic Data

Detailed spectroscopic data is available through various databases. A summary is provided below.

Data Type	Availability
Infrared (IR) Spectroscopy	Data available from NIST and SpectraBase ^[2]
Mass Spectrometry (MS)	Data available from NIST and SpectraBase ^[2]
Raman Spectroscopy	Spectrum available ^[7]

Safety and Handling

4-Chloro-3,5-dinitrobenzonitrile is a hazardous substance and requires careful handling in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.^[3]

Table 2: GHS Hazard Information

Hazard Class & Category	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled[2]
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation[2]
Serious Eye Damage/Irritation (Category 2)	H319: Causes serious eye irritation[2]
STOT, Single Exposure (Category 3)	H335: May cause respiratory irritation[2]

Signal Word: Warning[3]

Storage: Store in a well-ventilated place. Keep the container tightly closed.[8] The recommended storage temperature is between 10°C and 25°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-3,5-DINITROBENZONITRILE | 1930-72-9 [chemicalbook.com]
- 2. 4-Chloro-3,5-dinitrobenzonitrile | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3,5-dinitrobenzonitrile 97 1930-72-9 [sigmaaldrich.com]
- 4. 4-Chloro-3,5-dinitrobenzonitrile , >98.0%(GC)(T) , 1930-72-9 - CookeChem [cookechem.com]
- 5. 4-CHLORO-3,5-DINITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. nbino.com [nbino.com]
- 7. spectrabase.com [spectrabase.com]
- 8. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-3,5-dinitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054960#physical-and-chemical-properties-of-4-chloro-3-5-dinitrobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com